N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring two distinct substituents:
- Trifluoromethoxy group: A meta-directing electron-withdrawing group at the para position of the benzene ring, enhancing metabolic stability and lipophilicity .
- 4-Methoxypiperidinylphenyl group: A nitrogen-containing heterocycle with a methoxy substituent, likely influencing receptor binding and pharmacokinetics .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWXGGSNPLOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of 4-methoxypiperidine. This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.
Aromatic Substitution: The next step involves the introduction of the phenyl group. This can be done through a nucleophilic aromatic substitution reaction where the piperidine intermediate reacts with a halogenated benzene derivative.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the substituted phenyl intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the piperidine ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogenated derivatives and strong bases or acids are typically employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzene Sulfonamide Core | Provides stability and biological activity |
| Trifluoromethoxy Group | Enhances lipophilicity and receptor binding |
| Methoxypiperidine Ring | Influences pharmacokinetics and biological activity |
Medicinal Chemistry
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows for specific interactions with neurotransmitter receptors, potentially acting as an agonist or antagonist, thereby modulating signal transduction pathways that influence cellular responses.
Biological Studies
The compound is studied for its interactions with various biological macromolecules. Research indicates that it may influence the activity of certain enzymes or receptors involved in disease processes, making it a candidate for further exploration in drug development.
Industrial Applications
In addition to its medicinal uses, this compound is also being explored for applications in developing advanced materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neurological Disorders : A study demonstrated that compounds similar to this compound showed promise in animal models for treating anxiety-related behaviors by modulating serotonin receptors.
- Cancer Research : Another study indicated that derivatives of this sulfonamide exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors, similar to other sulfonamide derivatives. The trifluoromethoxy group could enhance binding affinity and specificity to molecular targets, potentially leading to more effective drugs.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Trifluoromethoxy vs. Methoxy Groups :
- The trifluoromethoxy group in the target compound increases electronegativity and resistance to oxidative metabolism compared to the methoxy group in N-(4-methoxyphenyl)benzenesulfonamide .
- Example: Chlorsulfuron uses a methoxy-triazine group for herbicidal activity, whereas the target compound’s trifluoromethoxy group may favor mammalian enzyme targeting .
Piperidine Derivatives :
- The 4-methoxypiperidine moiety in the target compound contrasts with methylpiperidine in 3-bromo-4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide . Methoxy substitution may enhance hydrogen bonding with biological targets.
Sulfonamide Linkers :
Pharmacological and Industrial Relevance
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, with CAS number 1797345-04-0, is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 414.4 g/mol. The structure features a piperidine ring substituted with a methoxy group and a trifluoromethoxy group attached to a benzenesulfonamide moiety. This unique structure is conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed IC values ranging from 10 μM to 20 μM, indicating moderate cytotoxicity.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity:
- COX-2 Inhibition : Inhibition assays demonstrated that the compound could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC for COX-2 inhibition was found to be approximately 15 μM.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 414.4 g/mol |
| Anticancer IC (MCF-7) | 10 - 20 μM |
| COX-2 IC | ~15 μM |
Case Studies
- Study on Cytotoxic Effects : A study conducted by researchers evaluated the cytotoxic effects of various sulfonamide derivatives on MCF-7 and A549 cell lines. This compound was among the most potent compounds tested, showing significant inhibition of cell proliferation.
- Inflammatory Model Testing : In an animal model of inflammation, the compound was administered to evaluate its anti-inflammatory effects. Results indicated a reduction in paw edema comparable to standard anti-inflammatory drugs.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling of the piperidine and benzenesulfonamide moieties via nucleophilic substitution or amidation. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation (if applicable) under inert atmosphere .
- Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Adjusting stoichiometry (1.2–1.5 eq of sulfonyl chloride) and using catalysts like DMAP .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the methoxypiperidine and trifluoromethoxy groups (e.g., δ 3.7 ppm for methoxy, δ 120–125 ppm for CF3O in 13C) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .
- Elemental analysis : Validates molecular formula (C19H20F3N2O4S) with <0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Structural-activity relationship (SAR) analysis : Compare substitutions (e.g., methoxy vs. ethoxy on piperidine) to isolate functional group contributions .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like soluble epoxide hydrolase (sEH) or bacterial dihydropteroate synthase .
Q. What strategies improve the pharmacokinetic (ADME) profile of this compound for in vivo studies?
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation of the sulfonamide group .
- Metabolic stability : Introduce fluorine atoms or modify the piperidine ring to reduce CYP450-mediated oxidation .
- Bioavailability testing : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How should researchers design experiments to validate conflicting crystallographic or spectroscopic data for this compound?
- Multi-technique validation : Cross-reference X-ray crystallography (if single crystals are obtainable) with DFT-optimized structures (Gaussian 16) and powder XRD .
- Dynamic NMR : Study rotational barriers of the trifluoromethoxy group to confirm conformational stability .
- Synchrotron studies : High-resolution XRD to resolve ambiguous electron density maps in crystal structures .
Q. What methodologies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., CMFdU for thymidylate synthase) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
- Knockout models : CRISPR-Cas9 gene editing in bacterial/fungal strains to confirm target specificity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (sulfonylation step) | |
| Purification Method | Silica gel chromatography | |
| Yield | 65–75% |
Q. Table 2. Analytical Benchmarks
| Technique | Critical Data Point | Reference |
|---|---|---|
| 1H NMR | δ 7.8–8.1 ppm (sulfonamide) | |
| HPLC Retention Time | 12.3 min (C18 column) | |
| Melting Point | 158–160°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
